molecular formula C21H16BrN3OS B11145527 N-{2-[(E)-2-(3-bromophenyl)-1-cyanoethenyl]-4-phenyl-1,3-thiazol-5-yl}propanamide

N-{2-[(E)-2-(3-bromophenyl)-1-cyanoethenyl]-4-phenyl-1,3-thiazol-5-yl}propanamide

Cat. No.: B11145527
M. Wt: 438.3 g/mol
InChI Key: DJXGTLMUWGDGLP-LFIBNONCSA-N
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Description

N-{2-[(1E)-2-(3-BROMOPHENYL)-1-CYANOETH-1-EN-1-YL]-4-PHENYL-1,3-THIAZOL-5-YL}PROPANAMIDE is a complex organic compound that features a thiazole ring, a bromophenyl group, and a cyanoethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(1E)-2-(3-BROMOPHENYL)-1-CYANOETH-1-EN-1-YL]-4-PHENYL-1,3-THIAZOL-5-YL}PROPANAMIDE typically involves multi-step organic reactions. One common method involves the condensation of 3-bromobenzaldehyde with a thiazole derivative under basic conditions to form the intermediate compound. This intermediate is then reacted with a cyanoethenyl group to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and pH to ensure high yield and purity. The use of catalysts and solvents that can be easily recycled is also common to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(1E)-2-(3-BROMOPHENYL)-1-CYANOETH-1-EN-1-YL]-4-PHENYL-1,3-THIAZOL-5-YL}PROPANAMIDE can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

N-{2-[(1E)-2-(3-BROMOPHENYL)-1-CYANOETH-1-EN-1-YL]-4-PHENYL-1,3-THIAZOL-5-YL}PROPANAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism by which N-{2-[(1E)-2-(3-BROMOPHENYL)-1-CYANOETH-1-EN-1-YL]-4-PHENYL-1,3-THIAZOL-5-YL}PROPANAMIDE exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways. For example, the thiazole ring may interact with enzymes or receptors, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[(1E)-2-(3-BROMOPHENYL)-1-CYANOETH-1-EN-1-YL]-4-PHENYL-1,3-THIAZOL-5-YL}PROPANAMIDE is unique due to its combination of a thiazole ring, a bromophenyl group, and a cyanoethenyl group. This unique structure gives it distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C21H16BrN3OS

Molecular Weight

438.3 g/mol

IUPAC Name

N-[2-[(E)-2-(3-bromophenyl)-1-cyanoethenyl]-4-phenyl-1,3-thiazol-5-yl]propanamide

InChI

InChI=1S/C21H16BrN3OS/c1-2-18(26)24-21-19(15-8-4-3-5-9-15)25-20(27-21)16(13-23)11-14-7-6-10-17(22)12-14/h3-12H,2H2,1H3,(H,24,26)/b16-11+

InChI Key

DJXGTLMUWGDGLP-LFIBNONCSA-N

Isomeric SMILES

CCC(=O)NC1=C(N=C(S1)/C(=C/C2=CC(=CC=C2)Br)/C#N)C3=CC=CC=C3

Canonical SMILES

CCC(=O)NC1=C(N=C(S1)C(=CC2=CC(=CC=C2)Br)C#N)C3=CC=CC=C3

Origin of Product

United States

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